(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is a chiral amine compound with significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is classified as a secondary amine, which is characterized by having two organic substituents attached to the nitrogen atom. The presence of an ethylphenyl group contributes to its unique properties and makes it a subject of study in various chemical and pharmacological contexts.
The compound can be synthesized from commercially available starting materials, typically involving the use of phenyl derivatives and amines. It falls under the category of substituted phenylamines, which are often investigated for their therapeutic potential, particularly in the context of neuropharmacology and drug development.
The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine generally follows these steps:
These methods are crucial for obtaining high yields and purity of the compound, which are essential for subsequent analyses and applications .
The molecular formula for (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine is . Its structure features a chiral center at the second carbon, contributing to its stereochemistry. The compound's three-dimensional conformation can significantly influence its biological activity.
Key structural data include:
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine can participate in various chemical reactions:
These reactions highlight the versatility of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine in synthetic organic chemistry .
The physical properties of (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine are crucial for its application in pharmaceutical formulations:
Chemical properties include:
These properties are vital for understanding how the compound behaves in biological systems and during storage .
(2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine has potential applications in various fields:
Asymmetric hydrogenation of prochiral enone precursors represents a cornerstone methodology for synthesizing chiral amines with high enantiomeric excess. For (2S)-3-(4-Ethylphenyl)-2-methylpropan-1-amine, the key intermediate is the prochiral ketone 3-(4-ethylphenyl)-2-methylpropan-1-one. Ru(II) complexes bearing chiral diphosphine and diamine ligands achieve exceptional activity and stereocontrol under neutral to slightly basic conditions. Notably, catalysts featuring XylBINAP (2,2′-bis(di-3,5-xylylphosphino)-1,1′-binaphthyl) and DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) ligands enable quantitative conversion and >99% enantiomeric excess in aryl alkyl ketone reductions, as demonstrated in acetophenone hydrogenation at substrate-to-catalyst ratios up to 100,000 [1]. The catalytic efficiency stems from a concerted six-membered transition state where the Ru–Hδ⁻/N–Hδ⁺ quadrupole activates the carbonyl via a pericyclic mechanism, ensuring high chemoselectivity for carbonyl reduction over coexisting functional groups [1] [5].
Recent advances include air-stable RuH(η¹-BH₄) precatalysts that operate without exogenous base. Hydrogenation of 3-(4-ethylphenyl)-2-methylpropan-1-one using RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN] at 8 atm H₂ yields the corresponding (S)-alcohol precursor to the target amine in >99% enantiomeric excess within 7 hours. Addition of catalytic tert-butoxide accelerates the reaction 9-fold while maintaining stereoselectivity, indicating base-assisted proton shuttling in the catalytic cycle [1] [5]. Alternative Ru(II)-benzene complexes with amino acid-derived aroylthiourea ligands exhibit comparable performance, achieving 99% enantiomeric excess in aromatic ketone reductions via monodentate sulfur coordination [5].
Table 1: Performance of Ru Catalysts in Asymmetric Ketone Hydrogenation
Catalyst System | Substrate | Conditions | Conversion (%) | ee (%) | TON |
---|---|---|---|---|---|
RuCl₂[(S)-XylBINAP][(S)-DAIPEN] | Acetophenone | 8 atm H₂, 48 h | 100 | 99 (R) | 100,000 |
RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN] | Acetophenone | 2-Propanol, 8 atm H₂ | 100 | 99 (R) | 100,000 |
Ru(II)-benzene/aroylthiourea-L-Phe | Aromatic ketones | iPrOH/KOH, 8–10 h | ≤99 | ≤99 (S) | 100 |
The stereochemical outcome is governed by the chiral environment of the catalyst. Molecular modeling of (S)-TolBINAP/(S,S)-DPEN–Ru(II) complexes reveals preferential hydride delivery from the axial position due to smaller dihedral angles in the transition state [1]. For 3-(4-ethylphenyl)-2-methylpropan-1-one, this mechanistic paradigm predicts efficient access to the (S)-alcohol precursor.
Kinetic resolution of racemic 3-(4-ethylphenyl)-2-methylpropan-1-amine provides an alternative route to the (2S)-enantiomer. This approach leverages enantioselective acylation or hydrolysis catalyzed by engineered lipases or transaminases. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin exhibits high stereodiscrimination for primary amines, enabling resolution through N-acylation in organic media. Using vinyl acetate as acyl donor, the (S)-amine is preferentially acylated, allowing isolation of the unreacted (R)-enantiomer with >95% enantiomeric excess at ~50% conversion [7]. However, this strategy inherently limits the maximum yield of the desired enantiomer to 50%.
Immobilized whole-cell transaminases offer enhanced selectivity for amine resolutions. Escherichia coli expressing (R)-selective transaminases from Arthrobacter sp. (ArR-TA) or Aspergillus terreus (AtR-TA) selectively deaminate the (R)-enantiomer of racemic amines when pyruvate serves as the amino acceptor. For 1-phenylpropan-2-amine derivatives, this process achieves >95% enantiomeric excess for the residual (S)-amine at 48–50% conversion [7]. The sol-gel immobilized cells retain activity over multiple cycles, significantly improving process economics.
Table 2: Chiral Resolution Methods for Racemic 1-Arylpropan-2-amines
Biocatalyst | Resolution Type | Amine Donor/Acceptor | ee (%) (Product) | Conversion (%) |
---|---|---|---|---|
Candida antarctica lipase B | Kinetic (acylation) | Vinyl acetate | >95 (R) | 50 |
ArR-TA whole cells | Kinetic (deamination) | Pyruvate | >95 (S) | 48 |
AtR-TA whole cells | Kinetic (deamination) | Pyruvate | >95 (S) | 50 |
Drawbacks include the requisite synthesis of the racemic amine via Pd-catalyzed transfer hydrogenation of the corresponding ketone [7], which introduces an extra synthetic step. Additionally, product inhibition necessitates sophisticated reactor design for industrial implementation.
Biocatalytic asymmetric synthesis provides a sustainable route to enantiopure amines. Transaminases (TAs) catalyze the transfer of an amino group from an inexpensive donor (e.g., isopropylamine or alanine) to 3-(4-ethylphenyl)-2-methylpropan-1-one, yielding the target amine directly. (R)-Selective TAs from Arthrobacter sp. and Aspergillus terreus have been engineered for enhanced activity toward bulky ketone substrates. When immobilized in sol-gel matrices, these whole-cell biocatalysts convert prochiral ketones to (R)-amines with >99% enantiomeric excess [7] [8]. For (S)-amine synthesis, (S)-selective ω-transaminases require protein engineering to accommodate the 4-ethylphenyl substituent, typically through iterative saturation mutagenesis of substrate-binding pockets.
Artificial imine reductases (artIREDs) offer a complementary biocatalytic strategy. Streptavidin-hosted Ir(III) Cp* complexes with biotinylated cofactors reduce the imine precursor of the target amine with 96% enantiomeric excess for the (S)-enantiomer at 0.025 mol% catalyst loading [2]. Genetic optimization of the streptavidin scaffold further enhances stereoselectivity by enforcing a chiral environment around the iridium center.
Key challenges in transaminase catalysis include:
Stereoselective reductive amination of 3-(4-ethylphenyl)-2-methylpropanal circumvents unstable imine intermediates through in situ reduction. Chiral induction employs three strategies:
Metal-Catalyzed Asymmetric Hydrogenation: Rh(I) complexes with DuPhos or BINAP ligands catalyze enantioselective imine hydrogenation under mild conditions (e.g., 50°C, 5 atm H₂). However, metallocene-based catalysts often require acid additives for imine activation, complicating the purification of acid-sensitive amines [3] [6].
Organocatalytic Transfer Hydrogenation: Hantzsch esters serve as hydride donors in combination with chiral phosphoric acids (e.g., TRIP). This approach achieves up to 90% enantiomeric excess for β-branched amines but exhibits lower stereoselectivity for aliphatic imines derived from 3-(4-ethylphenyl)-2-methylpropanal [3].
Borohydride-Based Diastereoselection: Chiral auxiliaries like (R)-1-phenylethylamine form imines that undergo stereoselective reduction with sodium cyanoborohydride (NaBH₃CN). The Felkin-Anh model predicts diastereofacial selectivity, yielding up to 75% diastereomeric excess. Subsequent hydrogenolytic cleavage of the auxiliary affords the target primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) offers superior chemoselectivity in aqueous buffers at pH 7, minimizing aldehyde reduction [3] [6].
Table 3: Reductive Amination Strategies for Chiral Amine Synthesis
Method | Reducing Agent | Chiral Controller | de/dr (%) | Limitations |
---|---|---|---|---|
Rh-DuPhos catalysis | H₂ (5 atm) | Ligand chirality | 90 ee (S) | Acid additives required |
Chiral phosphoric acid | Hantzsch ester | Catalyst chirality | 80 ee (S) | Low yield for aliphatic imines |
(R)-1-Phenylethylamine auxiliary | NaBH₃CN | Auxiliary chirality | 75 de | Two-step synthesis |
NaBH(OAc)₃ in buffered medium | NaBH(OAc)₃ | None (achiral) | 0 | Racemic product |
Notably, enzymatic reductive amination using amine dehydrogenases (AmDHs) has emerged as a promising alternative. Engineered AmDHs utilize ammonia as the amino donor and reduce the imine intermediate with NADH, directly yielding the (S)-amine in one pot with >90% enantiomeric excess [6] [7]. This approach exemplifies the trend toward convergent, cascade biocatalysis for efficient chiral amine synthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1